molecular formula C14H12N2O6 B014865 1,2-Bis(2-Nitrophenoxy)ethane CAS No. 51661-19-9

1,2-Bis(2-Nitrophenoxy)ethane

Cat. No.: B014865
CAS No.: 51661-19-9
M. Wt: 304.25 g/mol
InChI Key: DEHTVRKGDUCXRF-UHFFFAOYSA-N
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Description

1,2-Bis(2-Nitrophenoxy)ethane is an organic compound with the molecular formula C14H12N2O6. It is characterized by the presence of two nitrophenoxy groups attached to an ethane backbone. This compound is known for its strong oxidizing properties and is typically found as a white crystalline solid .

Preparation Methods

The synthesis of 1,2-Bis(2-Nitrophenoxy)ethane generally involves a nitration reaction. The process begins with the reaction of 2-nitrophenol with an oxidizing agent such as nitric acid to form the nitrate salt of 2-nitrophenol. This intermediate is then reacted with a halogenated ethane compound under basic conditions to replace the halogen atom with a phenoxy group, yielding the final product[2][2] .

Industrial production methods for this compound are similar but often optimized for larger scale synthesis. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to maximize yield and purity[2][2].

Chemical Reactions Analysis

1,2-Bis(2-Nitrophenoxy)ethane undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Bis(2-Nitrophenoxy)ethane has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-Nitrophenoxy)ethane involves its strong oxidizing properties. It can interact with various molecular targets, leading to oxidative stress in biological systems. This oxidative stress can result in the modification of proteins, lipids, and nucleic acids, which can have various biological effects .

Comparison with Similar Compounds

1,2-Bis(2-Nitrophenoxy)ethane can be compared with other similar compounds such as:

  • 1,2-Bis(4-Nitrophenoxy)ethane
  • 1,2-Bis(3-Nitrophenoxy)ethane
  • 1,5-Bis(2-Nitrophenoxy)pentane
  • 1,4-Bis(2-Nitrophenoxy)butane

These compounds share similar structural features but differ in the position of the nitro groups or the length of the ethane backbone. The unique positioning of the nitro groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c17-15(18)11-5-1-3-7-13(11)21-9-10-22-14-8-4-2-6-12(14)16(19)20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHTVRKGDUCXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963836
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-nitrobenzene)
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Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51661-19-9, 4742-89-6
Record name 1,1′-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51661-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol bis(2-nitrophenyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051661199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(o-nitrophenoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2-nitro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary products of the reductive cyclization of 1,2-Bis(2-Nitrophenoxy)ethane?

A1: The reductive cyclization of this compound can lead to the formation of both 10-membered azoxycrown ether stereoisomers and a 20-membered azoazoxycrown. The specific products formed depend on the reaction conditions and reducing agents used. []

Q2: How effective is catalytic hydrogenation in synthesizing 1,2-Bis(o-aminophenoxy)ethane from 1,2-Bis(o-nitrophenoxy)ethane?

A2: Catalytic hydrogenation, using a Pd/C catalyst, proves to be a highly effective method for synthesizing 1,2-Bis(o-aminophenoxy)ethane from 1,2-Bis(o-nitrophenoxy)ethane. Under optimized conditions, this method can achieve a product purity of 99.6% with a yield of up to 90%. []

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